2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine
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Overview
Description
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic products. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrazine ring, with ethyl groups attached at the 2 and 3 positions.
Preparation Methods
The synthesis of 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine.
Cyclopentenolone Condensation: Another method involves condensing a cyclopentenolone with alkylenediamines. This reaction can also be performed using an aliphatic α-diketone with 1,2-diamino cyclopentane.
Chemical Reactions Analysis
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using manganese-catalyzed oxidation.
Nucleophilic Addition: It can undergo nucleophilic addition reactions, where nucleophiles add to the carbon atoms of the pyrazine ring.
Cyclization: The compound can participate in cyclization reactions, forming various heterocyclic structures under specific conditions.
Scientific Research Applications
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Pyrazine derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine can be compared with other similar compounds, such as:
6,7-Dihydro-5-methyl-5H-cyclopenta[B]pyrazine: This compound has a similar structure but with a methyl group instead of ethyl groups.
2,3-Cyclopentenopyridine: Another related compound with a pyridine ring instead of a pyrazine ring.
These comparisons highlight the unique structural features and applications of this compound.
Properties
CAS No. |
41330-36-3 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2,3-diethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C11H16N2/c1-3-8-9(4-2)13-11-7-5-6-10(11)12-8/h3-7H2,1-2H3 |
InChI Key |
JUZQMGADAFEYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(CCC2)N=C1CC |
Origin of Product |
United States |
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